BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Quantifying
Liver Fat Reduction by Ervogastat Utilizing MRI-
PDFF

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ervogastat

Cat. No.: B10831021

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ervogastat (PF-06865571) is an investigational, orally administered small molecule that acts
as a potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2).[1] This
enzyme is crucial in the final step of triglyceride synthesis in the liver.[2] By inhibiting DGAT?2,
Ervogastat aims to reduce the accumulation of fat in the liver (hepatic steatosis), a key
characteristic of non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-
alcoholic steatohepatitis (NASH).[2][3]

Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF) has emerged as a
highly accurate and reproducible non-invasive biomarker for quantifying liver fat. It provides a
guantitative measure of the fraction of protons in tissue that are bound to fat. This technique is
increasingly being used in clinical trials to assess the efficacy of therapeutic agents aimed at
reducing hepatic steatosis.

These application notes provide a comprehensive overview of the use of MRI-PDFF to quantify
the reduction in liver fat in response to treatment with Ervogastat, based on methodologies
used in recent clinical trials.

Mechanism of Action of Ervogastat
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Ervogastat selectively inhibits the DGAT2 enzyme, which is predominantly expressed in the
liver and adipose tissue. DGAT2 catalyzes the final and committed step in the synthesis of
triglycerides, which involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[2]

By inhibiting DGATZ2, Ervogastat blocks the synthesis of new triglycerides in the liver, thereby
reducing the overall lipid droplet accumulation within hepatocytes.[2] This targeted inhibition is
a promising therapeutic strategy for mitigating hepatic steatosis, a central driver of NASH
pathogenesis.[3]

Signaling Pathway of Ervogastat in Hepatocytes
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Mechanism of Ervogastat in reducing hepatic triglyceride synthesis.

Quantifying Liver Fat Reduction with MRI-PDFF

MRI-PDFF is a validated imaging biomarker that provides a quantitative assessment of the
fraction of mobile protons attributable to fat within a given voxel of tissue. It is a highly sensitive
and reproducible method for measuring changes in hepatic steatosis over time.

Clinical Trial Evidence: The MIRNA Study (NCT04321031)
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A pivotal phase 2, randomized, double-blind, placebo-controlled study, known as the MIRNA
trial, evaluated the efficacy and safety of Ervogastat in patients with biopsy-confirmed NASH
and fibrosis. While the primary endpoints of this study were histological, a key secondary
endpoint involved the assessment of liver fat change using MRI-PDFF.

Data Presentation

The following tables summarize the treatment arms and available results from the MIRNA trial.
It is important to note that while the study design and primary outcomes have been published,
the specific quantitative MRI-PDFF data showing the mean or median percent change from
baseline for each treatment arm has not been publicly released in detail as of the latest
available information. The tables are therefore structured to present the study design and will
be updated as more specific data becomes available.

Table 1: Ervogastat Monotherapy and Placebo Arms in the MIRNA Trial

MRI-PDFF
. Mean %
Treatment Administrat . Number of
Dosage ) Duration . Change
Arm ion Patients (N)
from
Baseline
) ] Data Not
Placebo - Twice Daily 48 Weeks 34 ]
Available
. . Data Not
Ervogastat 25 mg Twice Daily 48 Weeks 35 )
Available
_ _ Data Not
Ervogastat 75 mg Twice Daily 48 Weeks 48 )
Available
] ] Data Not
Ervogastat 150 mg Twice Daily 48 Weeks 42 ]
Available
_ _ Data Not
Ervogastat 300 mg Twice Daily 48 Weeks 31 )
Available

Table 2: Ervogastat in Combination with Clesacostat in the MIRNA Trial

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b10831021?utm_src=pdf-body
https://www.benchchem.com/product/b10831021?utm_src=pdf-body
https://www.benchchem.com/product/b10831021?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

MRI-PDFF
.. Mean %
Treatment Administrat . Number of
Dosage ) Duration . Change
Arm ion Patients (N)
from
Baseline
Ervogastat + 150 mg +5 ] ] Data Not
Twice Daily 48 Weeks 35 )
Clesacostat mg Available
Ervogastat + 300 mg + 10 ) ) Data Not
Twice Daily 48 Weeks 30 )
Clesacostat mg Available

Experimental Protocols
MRI-PDFF Protocol for Liver Fat Quantification (Based
on the MIRNA Trial)

The following protocol is based on the methodology described for the imaging substudy of the
MIRNA (NCT04321031) clinical trial.

1. Patient Preparation:

o Patients are required to fast for a minimum of 4 hours prior to the MRI scan. Water is

permitted.
2. MRI| System:

e The protocol is standardized for use across multiple clinical sites and MRI scanner vendors
(e.g., Siemens, GE, Philips) with a field strength of 1.5T or 3T.

3. Image Acquisition:

« Atwo-dimensional, multi-echo spoiled gradient-recalled echo (GRE) pulse sequence is
utilized.

e A minimum of six echoes are acquired to allow for the separation of water and fat signals
and to correct for T2* decay.
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e The acquisition is performed during a single breath-hold to minimize motion artifacts.
4. Image Analysis:

e The acquired multi-echo data is processed using a validated algorithm to generate PDFF
maps. This algorithm corrects for confounding factors such as T1 bias, T2* decay, and the
multi-peak spectral complexity of fat.

e The analysis is performed by a blinded central reading facility to ensure consistency and
objectivity.

e Regions of Interest (ROIs) are drawn on the PDFF maps to measure the average liver fat
content.

o Standardized ROI placement involves placing a 2.5 cm diameter circular ROI in each of the
nine anatomical liver segments, with the exception of the caudate lobe where a 1.5 cm
diameter ROI is used.

o The mean PDFF from all ROls is calculated to represent the overall liver fat content.
5. Data Reporting:

e The primary outcome of the MRI-PDFF analysis is the percentage change in liver fat from
baseline to the end of the treatment period (e.g., 48 weeks).

Experimental Workflow for MRI-PDFF Quantification
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Workflow for quantifying liver fat reduction using MRI-PDFF.
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Conclusion

Ervogastat, a selective DGAT?2 inhibitor, holds promise as a therapeutic agent for reducing
hepatic steatosis in patients with NASH. The use of MRI-PDFF as a quantitative imaging
biomarker provides a robust and non-invasive method for assessing the treatment response to
Ervogastat in a clinical trial setting. The detailed protocols outlined in these application notes
are based on the rigorous methodologies employed in recent phase 2 clinical studies and are
intended to guide researchers and drug development professionals in the application of this
technology for the evaluation of novel therapies for NAFLD and NASH. As more quantitative
data from these trials become publicly available, a more precise understanding of the dose-
dependent effects of Ervogastat on liver fat reduction will be established.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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